

# Spectroscopic Profile of 4-Ethynylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 4-Ethynylpyridine

Cat. No.: B1298661

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-ethynylpyridine**, a valuable building block in pharmaceutical and materials science research. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-ethynylpyridine**.

### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **4-ethynylpyridine** exhibits distinct signals corresponding to the protons in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.61	d	2H	H-2, H-6
7.33	d	2H	H-3, H-5
3.18	s	1H	Ethynyl H

d: doublet, s: singlet

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of **4-ethynylpyridine**.

Chemical Shift (δ) ppm	Assignment
150.1	C-2, C-6
131.8	C-4
125.9	C-3, C-5
83.0	Ethynyl C (quaternary)
80.0	Ethynyl C-H

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-ethynylpyridine** shows characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3287	Strong	≡C-H stretch
2110	Medium	C≡C stretch
1595, 1545, 1408	Strong	C=C and C=N stretching (pyridine ring)
825	Strong	C-H out-of-plane bending (p-disubstituted ring)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **4-ethynylpyridine** is summarized

below.

m/z	Relative Intensity (%)	Assignment
103	100	[M] <sup>+</sup> (Molecular ion)
76	45	[M-HCN] <sup>+</sup>
51	30	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

### NMR Spectroscopy

A sample of **4-ethynylpyridine** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL) and placed in a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### IR Spectroscopy

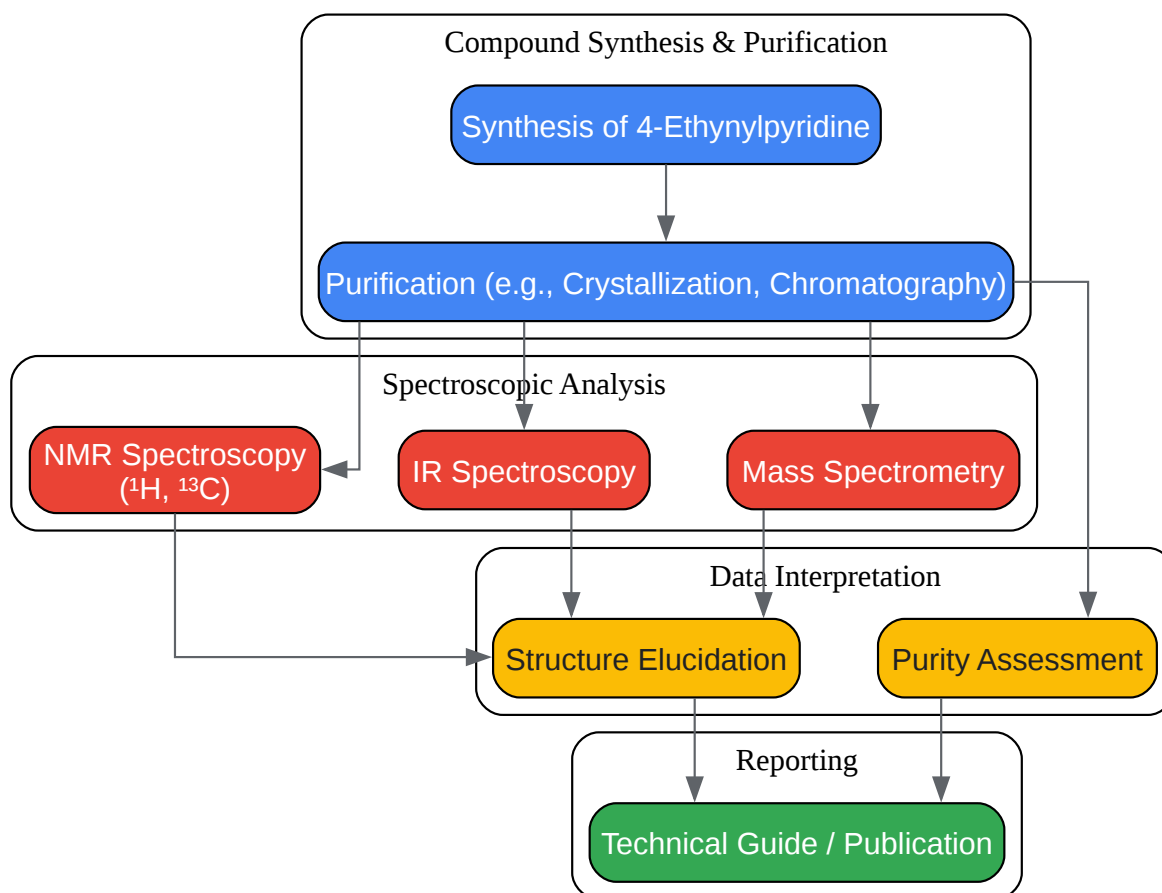
The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed neat using an attenuated total reflectance (ATR) accessory, or prepared as a KBr pellet. The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>.

### Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4-ethynylpyridine**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **4-ethynylpyridine**.

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